molecular formula C15H14O4 B184704 4,4'-Dimethoxy-biphenyl-2-carboxylic acid CAS No. 42523-25-1

4,4'-Dimethoxy-biphenyl-2-carboxylic acid

Cat. No. B184704
CAS RN: 42523-25-1
M. Wt: 258.27 g/mol
InChI Key: GVQXUOINNLFQDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4’-Dimethoxy-biphenyl-2-carboxylic acid is a chemical compound with the molecular formula C15H14O4 . It has a molecular weight of 258.27 g/mol . The IUPAC name for this compound is 5-methoxy-2-(4-methoxyphenyl)benzoic acid .


Synthesis Analysis

The synthesis of 4,4’-Dimethoxy-biphenyl-2-carboxylic acid involves solvothermal conditions using 2,2′-dimethoxy-4,4′-biphenyldicarboxylic acid (H2L) as the ligand . The key intermediate, dimethyl 4,4′-dimethoxy-5,6,5′,6′-dimethenedioxy-biphenyl-2,2′-dicarboxylate (2), was synthesized in excellent yield from methyl 2-bromo-3,4-methenedioxy-5-methoxybenzoate through Ullmann-type coupling reaction .


Molecular Structure Analysis

The molecular structure of 4,4’-Dimethoxy-biphenyl-2-carboxylic acid can be represented by the InChI code: 1S/C15H14O4/c1-18-11-5-3-10(4-6-11)13-8-7-12(19-2)9-14(13)15(16)17/h3-9H,1-2H3,(H,16,17) . The compound has a complexity of 297 and a topological polar surface area of 55.8 Ų .


Physical And Chemical Properties Analysis

4,4’-Dimethoxy-biphenyl-2-carboxylic acid has a molecular weight of 258.27 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 4 . The exact mass and monoisotopic mass of the compound are 258.08920892 g/mol . The compound has a heavy atom count of 19 .

Scientific Research Applications

Metal-Organic Frameworks and Complexes

A study demonstrated the use of 4,4'-Dimethoxy-biphenyl-2-carboxylic acid in the formation of metal-organic frameworks (MOFs). These frameworks, constructed with rigid linear ligands incorporating carboxyl-containing auxiliary ligands, have potential applications in various fields, including catalysis, gas storage, and separation technologies (Zhang, Zhang, Qin, & Zheng, 2014).

Fungal Derivatives and Natural Compounds

Research has identified a new biphenyl derivative related to 4,4'-Dimethoxy-biphenyl-2-carboxylic acid from a marine fungus. Such compounds have significant implications in the development of new natural products with potential pharmacological activities (Li, Ding, She, & Lin, 2008).

Remote Metalation Studies

The compound's derivatives have been utilized in studying the mechanism of directed remote metalation. This research contributes to understanding organic synthesis processes, particularly in creating complex molecular structures (Tilly, Samanta, De, Castanet, & Mortier, 2005).

Crystallographic and Hydrogen Bonding Studies

Crystallographic studies involving derivatives of 4,4'-Dimethoxy-biphenyl-2-carboxylic acid have provided insights into hydrogen bonding patterns and structural properties. These studies are crucial for understanding molecular interactions and designing new materials (Dobson, G. Re, 1999).

Synthesis and Molecular Docking Studies

The synthesis of novel biphenyl ester derivatives, including those related to 4,4'-Dimethoxy-biphenyl-2-carboxylic acid, has implications in pharmaceutical research, particularly in developing tyrosinase inhibitors. Molecular docking studies of these compounds enhance our understanding of their interaction with biological targets (Kwong, Kumar, Mah, Chia, Quah, Loh, Chandraju, & Lim, 2017).

Spectroscopic Analysis

The compound and its derivatives have been studied for their spectroscopic properties. Such analyses are critical in material science and chemistry for understanding the structural and electronic properties of materials (Qian & Huang, 2005).

Safety And Hazards

4,4’-Dimethoxy-biphenyl-2-carboxylic acid is considered an irritant . It’s important to handle this compound with care to avoid skin and eye irritation .

properties

IUPAC Name

5-methoxy-2-(4-methoxyphenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O4/c1-18-11-5-3-10(4-6-11)13-8-7-12(19-2)9-14(13)15(16)17/h3-9H,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVQXUOINNLFQDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C=C(C=C2)OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00366173
Record name 4,4'-Dimethoxy-biphenyl-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00366173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4'-Dimethoxy-biphenyl-2-carboxylic acid

CAS RN

42523-25-1
Record name 4,4'-Dimethoxy-biphenyl-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00366173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,4'-Dimethoxy-biphenyl-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
4,4'-Dimethoxy-biphenyl-2-carboxylic acid
Reactant of Route 3
Reactant of Route 3
4,4'-Dimethoxy-biphenyl-2-carboxylic acid
Reactant of Route 4
Reactant of Route 4
4,4'-Dimethoxy-biphenyl-2-carboxylic acid
Reactant of Route 5
Reactant of Route 5
4,4'-Dimethoxy-biphenyl-2-carboxylic acid
Reactant of Route 6
Reactant of Route 6
4,4'-Dimethoxy-biphenyl-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.